amine CAS No. 1087641-13-1](/img/structure/B603060.png)
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of two chlorine atoms, a hydroxypropyl group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves the following steps:
Chlorination: The starting material, 2-methylbenzene-1-sulfonamide, is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 4 and 5 positions of the benzene ring.
Hydroxypropylation: The chlorinated intermediate is then reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group at the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and hydroxypropylation steps.
化学反応の分析
Types of Reactions
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for microbial growth and replication.
類似化合物との比較
Similar Compounds
4,5-dichloro-2-methylbenzene-1-sulfonamide: Lacks the hydroxypropyl group.
N-(2-hydroxypropyl)-2-methylbenzene-1-sulfonamide: Lacks the chlorine atoms.
4,5-dichloro-N-(2-hydroxyethyl)-2-methylbenzene-1-sulfonamide: Has a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the presence of both chlorine atoms and the hydroxypropyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as an antimicrobial agent and its versatility in chemical synthesis.
特性
CAS番号 |
1087641-13-1 |
|---|---|
分子式 |
C10H13Cl2NO3S |
分子量 |
298.19g/mol |
IUPAC名 |
4,5-dichloro-N-(2-hydroxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-6-3-8(11)9(12)4-10(6)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
InChIキー |
ZQBDSZKXYCLRQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



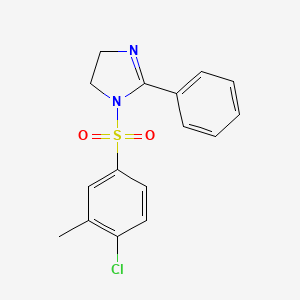
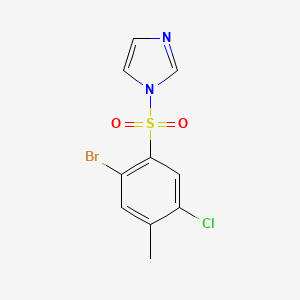
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)
![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)
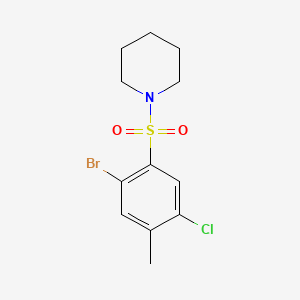
![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)
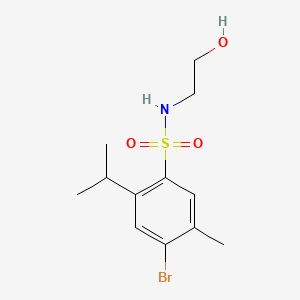
amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)
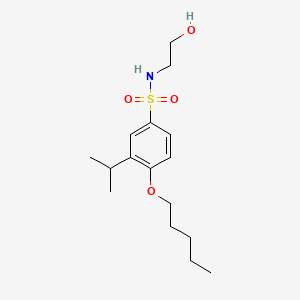
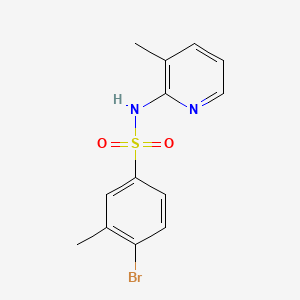
![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)
